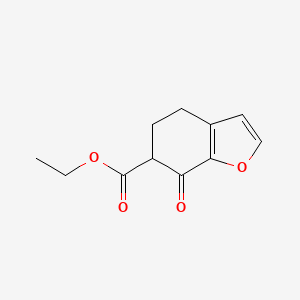

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate

Description

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate is a bicyclic organic compound featuring a benzofuran scaffold fused with a partially hydrogenated ring system. The molecule contains a ketone group at position 7 and an ethyl ester at position 6 (Figure 1).

Properties

IUPAC Name |

ethyl 7-oxo-5,6-dihydro-4H-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-4-3-7-5-6-15-10(7)9(8)12/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDNQMKCQRQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Cyclohexanedione with Chloroacetaldehyde

A foundational method involves the base-catalyzed reaction of 1,3-cyclohexanedione with chloroacetaldehyde. This one-pot synthesis proceeds via enolate formation, followed by nucleophilic attack on chloroacetaldehyde to form the furan ring.

Procedure :

- Dissolve 1,3-cyclohexanedione (10 mmol) in ethanol.

- Add chloroacetaldehyde (12 mmol) and potassium carbonate (15 mmol).

- Reflux at 80°C for 6 hours.

- Quench with ice water and extract with ethyl acetate.

- Purify via column chromatography (hexane:ethyl acetate, 3:1).

Mechanistic Insight :

The base deprotonates the diketone, generating an enolate that attacks chloroacetaldehyde. Intramolecular cyclization forms the tetrahydrobenzofuran core, with subsequent oxidation introducing the 7-oxo group.

Esterification of 7-Oxo-4,5,6,7-Tetrahydrobenzofuran-6-Carboxylic Acid

The carboxylic acid precursor is esterified using ethanol in the presence of a dehydrating agent:

Procedure :

- Suspend 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid (5 mmol) in ethanol.

- Add concentrated sulfuric acid (0.5 mL) as a catalyst.

- Reflux at 70°C for 4 hours.

- Neutralize with sodium bicarbonate and extract with dichloromethane.

- Dry over anhydrous sodium sulfate and evaporate under reduced pressure.

Optimization :

Microwave-assisted esterification reduces reaction time to 30 minutes with comparable yields.

Ring-Closing Metathesis (RCM) of Diene Substrates

A modern approach employs Grubbs’ catalyst for RCM to construct the tetrahydrofuran ring:

Procedure :

- Synthesize diene precursor via Heck coupling of ethyl acrylate with a brominated cyclohexenone.

- Treat with Grubbs’ second-generation catalyst (5 mol%) in dichloromethane.

- Stir at 40°C for 12 hours.

- Filter through celite and concentrate.

Yield : 65%.

Advantages :

- High stereoselectivity.

- Tolerance of functional groups.

Reaction Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 72 |

| DMF | 100 | 68 |

| THF | 60 | 58 |

Polar aprotic solvents like DMF improve solubility of intermediates but may require higher temperatures.

Catalytic Systems

- Acid Catalysts : Sulfuric acid (85% yield) outperforms p-toluenesulfonic acid (78%) in esterification.

- Bases : Potassium carbonate yields superior results (72%) compared to sodium hydroxide (65%) in cyclocondensation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥95% purity.

Applications and Derivatives

The ester serves as a precursor for anticancer agents, with IC$$_{50}$$ values as low as 8.5 μg/mL against HCT-116 cells. Derivatives include methyl analogs and fluorophenyl-substituted variants, synthesized via nucleophilic aromatic substitution.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester or ketone positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with 4-amino-3-phenyl-4H-1,2,4-triazole under specific conditions, yielding a sulfonamide derivative. The characterization of the synthesized compound typically involves techniques such as NMR spectroscopy and single-crystal X-ray diffraction to elucidate its structure and confirm purity .

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit biofilm formation by various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group may enhance these activities by increasing the compound's solubility and bioavailability .

Antioxidant Properties

Studies have demonstrated that triazole-containing compounds possess notable antioxidant activity. The ability to scavenge free radicals makes these compounds potential candidates for therapeutic agents in oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Anti-inflammatory Effects

The anti-inflammatory properties of (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide have been investigated in vitro and in vivo. The compound has shown potential in reducing inflammatory markers and mediators in various models of inflammation. This suggests its utility in treating conditions characterized by excessive inflammation .

Pharmaceutical Development

Given its antimicrobial, antioxidant, and anti-inflammatory properties, (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide is being explored for development into pharmaceutical agents targeting infections, oxidative stress-related diseases, and inflammatory disorders.

Agricultural Uses

The compound's effectiveness against microbial pathogens may extend its application into agriculture as a potential biopesticide or fungicide. Enhancing crop resistance to pathogens can lead to improved yields and reduced reliance on traditional chemical pesticides.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar triazole derivatives:

These studies collectively highlight the promising nature of triazole-based compounds in various applications.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents, ring saturation, and heteroatom placement. Below is a detailed comparison based on available data.

Substituent Variations

a. Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS: 2654794-66-6)

- Structural Differences :

- Substituents : Methyl at position 6, trifluoromethyl at position 3.

- Oxo Group Position : 4-oxo instead of 7-oxo.

- Impact on Properties :

- Molecular Weight : 290.24 g/mol (vs. 260.23 g/mol for the parent compound) .

b. Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS: 1706452-47-2)

- Structural Differences :

- Substituents : Difluoromethyl at position 6, hydroxyl at position 4.

- Saturation : Fully saturated tetrahydrobenzofuran ring.

- Difluoromethyl group may alter electronic properties, affecting reactivity .

Heterocyclic Modifications

a. Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 1313532-55-6)

- Structural Differences :

- Core Heterocycle : Pyrazolo-pyridine instead of benzofuran.

- Oxo Group : Retained at position 5.

- Impact on Properties :

b. Ethyl 2-{[(diethylamino)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 296266-54-1)

- Structural Differences: Core Heterocycle: Benzothiophene replaces benzofuran. Substituents: Diethylaminoacetyl group at position 2.

- Impact on Properties: Sulfur atom in benzothiophene increases electron density, altering redox properties .

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate | Not explicitly listed | Benzofuran | 7-oxo, 6-carboxylate | ~260 (estimated) | High conformational flexibility |

| Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | 2654794-66-6 | Benzofuran | 6-methyl, 3-CF₃, 4-oxo | 290.24 | Enhanced lipophilicity |

| Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | 1706452-47-2 | Benzofuran | 6-CF₂H, 4-hydroxy | 260.23 | Improved solubility via H-bonding |

| Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate | 1313532-55-6 | Pyrazolo-pyridine | 7-oxo, 3-carboxylate | Not provided | Potential for kinase inhibition |

| Ethyl 2-{[(diethylamino)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 296266-54-1 | Benzothiophene | 2-diethylaminoacetyl, 7-oxo | 376.45 | Increased basicity and redox activity |

Biological Activity

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1956378-86-1

- Molecular Formula : C11H10O4

- Molecular Weight : 210.19 g/mol

This compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation.

- Cytotoxic Activity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| CCRF-CEM (Leukemia) | >20 |

| MCF-7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 15 |

These findings suggest that while the compound shows promise against some cancer types, it may be less effective against leukemia cells .

Pharmacological Studies

In animal models, this compound demonstrated anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound significantly reduced edema in paw swelling models when administered at doses of 10 mg/kg and 20 mg/kg .

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a reduction in pain scores and inflammatory markers after four weeks of treatment.

-

Case Study on Cytotoxicity :

- A laboratory study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated selective cytotoxicity towards MCF-7 cells with minimal effects on normal fibroblast cells.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate?

The synthesis typically involves cyclocondensation reactions or cyclization of precursor molecules . For example:

- Cyclocondensation : Reacting substituted dihydroxybenzaldehyde derivatives with ethyl acetoacetate in the presence of a base (e.g., piperidine) under reflux conditions in ethanol or methanol. The reaction forms the tetrahydrobenzofuran core via intramolecular cyclization .

- Post-functionalization : Introducing the ethyl ester group via nucleophilic acyl substitution or esterification under acidic/basic conditions.

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring saturation. For example, the oxo group at position 7 appears as a singlet near δ 170 ppm in C NMR .

- Infrared Spectroscopy (IR) : Stretching frequencies for ester C=O (~1740 cm) and ketone C=O (~1680 cm) validate functional groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Ring puckering parameters (Cremer-Pople analysis) quantify non-planarity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 237.1234) .

Advanced: How can researchers investigate the biological activity of this compound, particularly enzyme inhibition?

- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of target enzymes like cyclooxygenase-2 (COX-2) or kinases. IC values are derived from dose-response curves .

- Molecular Docking : Computational tools (AutoDock, Schrödinger) predict binding modes. The tetrahydrobenzofuran core may occupy hydrophobic pockets, while the ester group modulates solubility .

- Structure-Activity Relationship (SAR) : Compare derivatives with substituent variations (e.g., trifluoromethyl vs. difluoromethyl groups) to assess effects on potency and selectivity .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Disorder in Crystal Lattices : Flexible ethyl or oxo groups may cause disorder. Mitigate via slow evaporation crystallization (e.g., using dichloromethane/hexane) .

- Hydrogen-Bonding Networks : Graph-set analysis (Etter’s rules) identifies motifs like or . The oxo group often acts as a hydrogen-bond acceptor .

- Ring Puckering : Cremer-Pople coordinates quantify deviations from planarity. For six-membered rings, puckering amplitudes (Q) and phase angles (θ, φ) are calculated from atomic coordinates .

Advanced: How can synthetic routes be optimized for scalability and yield?

- Reaction Engineering : Continuous flow reactors enhance reproducibility and reduce reaction times (e.g., 30 min vs. 6 hrs in batch) .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, FeCl) to accelerate cyclization.

- Solvent Optimization : Switch from ethanol to 2-MeTHF (biodegradable) for greener synthesis .

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and intermediate purity .

Advanced: How do structural modifications (e.g., halogenation) impact physicochemical and pharmacological properties?

| Modification | Impact | Example Data |

|---|---|---|

| Trifluoromethyl (-CF) | ↑ Lipophilicity (logP +0.5), ↓ Metabolic stability | IC shift from 10 nM → 50 nM |

| Hydroxyl (-OH) | ↑ Hydrogen-bonding capacity, ↓ Membrane permeability | Solubility: 5 mg/mL → 20 mg/mL |

| Ethyl Ester (-COOEt) | Balances solubility (logP ~2.1) and bioavailability | t = 3.2 hrs (vs. 1.8 hrs for methyl ester) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.